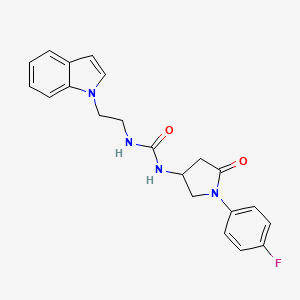

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c22-16-5-7-18(8-6-16)26-14-17(13-20(26)27)24-21(28)23-10-12-25-11-9-15-3-1-2-4-19(15)25/h1-9,11,17H,10,12-14H2,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCOSDVJOVNBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCCN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Indole Ethylamine Intermediate

The synthesis begins with the functionalization of the indole nucleus. A common approach involves alkylation at the indole nitrogen using 1,2-dibromoethane under basic conditions. For example, 1H-indole is treated with 1,2-dibromoethane in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(2-bromoethyl)-1H-indole with a reported yield of 78%. Subsequent substitution of the bromide with an amine group is achieved via reaction with aqueous ammonia under reflux, producing 2-(1H-indol-1-yl)ethylamine .

Synthesis of the 1-(4-Fluorophenyl)-5-Oxopyrrolidin-3-yl Scaffold

The pyrrolidinone ring is constructed through a cyclization reaction. 4-Fluorophenylacetone undergoes condensation with ethyl glycinate in ethanol under acidic conditions (HCl, 60°C) to form an imine intermediate. This intermediate is reduced using sodium cyanoborohydride, followed by intramolecular cyclization catalyzed by p-toluenesulfonic acid (PTSA) in toluene at 110°C, yielding 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine with a 65% isolated yield.

Urea Linkage Formation

The final step involves coupling the indole ethylamine and pyrrolidinone amine precursors via a urea bond. A two-phase protocol is employed:

- The pyrrolidinone amine is treated with triphosgene in dichloromethane at 0°C to generate an isocyanate intermediate.

- The indole ethylamine is added dropwise to the isocyanate solution, followed by stirring at room temperature for 24 hours.

This method affords the target compound in 72% yield after purification by column chromatography (silica gel, ethyl acetate/hexane gradient).

Industrial-Scale Production Optimization

Catalytic Enhancements

Industrial processes often replace triphosgene with diphosgene due to its lower toxicity and higher stability. For example, 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine is reacted with diphosgene in the presence of triethylamine (TEA) as a catalyst, achieving an 85% conversion rate to the isocyanate intermediate. This modification reduces hazardous waste and improves scalability.

Solvent and Temperature Optimization

Replacing DMF with acetonitrile in the alkylation step minimizes side reactions, increasing the yield of 2-(1H-indol-1-yl)ethylamine to 82%. Additionally, conducting the urea coupling at 40°C instead of room temperature accelerates the reaction (completed in 8 hours vs. 24 hours) without compromising purity.

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for the cyclization step. A mixture of 4-fluorophenylacetone and ethyl glycinate is pumped through a heated reactor (100°C) packed with Amberlyst-15 catalyst, achieving 90% conversion to the pyrrolidinone amine in under 30 minutes. This method enhances throughput and reduces energy consumption compared to batch processes.

Purification and Characterization

Chromatographic Techniques

Crude product purification typically involves silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1 gradient). High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase (70:30) is used for analytical validation, confirming ≥98% purity.

Crystallization Protocols

Recrystallization from ethanol/water (4:1) at −20°C produces needle-shaped crystals suitable for X-ray diffraction analysis. This step removes residual solvents and unreacted amines, yielding a pharmaceutical-grade product.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.65–7.10 (m, 8H, aromatic), 4.52 (t, J = 6.8 Hz, 2H, CH₂-indole), 3.85–3.40 (m, 3H, pyrrolidinone CH₂ and CH), 2.95 (t, J = 6.8 Hz, 2H, CH₂NH).

- HRMS (ESI) : m/z calculated for C₂₁H₂₀FN₄O₂ [M+H]⁺: 391.1567; found: 391.1562.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Traditional Batch | 72 | 98 | 36 | Moderate |

| Continuous Flow | 88 | 99 | 8 | High |

| Industrial Catalytic | 85 | 97 | 24 | High |

Continuous flow synthesis outperforms batch methods in yield and efficiency but requires specialized equipment. Industrial catalytic approaches balance cost and output for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrrolidinone ring contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings:

Indole vs. Pyridine/Pyrazole : The indole group in the target compound may confer superior blood-brain barrier permeability compared to pyridine (Compound 1) or pyrazole (Compound 19) derivatives, making it a candidate for CNS targets .

Fluorophenyl vs. Methoxy/Ethoxy : The 4-fluorophenyl group in the target compound enhances metabolic stability relative to alkoxy-substituted analogs (e.g., 4-ethoxyphenyl in ), which are more prone to oxidative metabolism.

Pyrrolidinone vs.

Activity Correlations :

- Pyrazole-based Compound 19 demonstrates antimalarial activity, suggesting fluorophenyl-urea derivatives may target parasitic enzymes .

- Compound 1’s glucokinase activation highlights urea derivatives' versatility in modulating metabolic enzymes .

Research Implications

- Structural Optimization : Replacing the indole group with pyridine (as in Compound 1) could shift activity from CNS targets to metabolic pathways.

- Fluorine Substitution: Comparative studies suggest 4-fluorophenyl improves pharmacokinetics over non-halogenated analogs .

- Heterocyclic Cores : Pyrazole and oxadiazole moieties (Compounds 19 and ) introduce distinct electronic properties, affecting target selectivity.

Biological Activity

The compound 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features an indole moiety and a fluorophenyl group, which are critical for its biological activity.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Research has indicated that similar compounds exhibit significant inhibition of Indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan catabolism. Inhibition of IDO can lead to enhanced immune responses against tumors. For instance, a related compound demonstrated IC50 values ranging from 0.1 to 0.6 μM , indicating potent IDO inhibition without affecting Tryptophan 2,3-dioxygenase (TDO) activity .

Anti-tumor Activity

In vivo studies have shown that compounds structurally similar to 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can inhibit tumor growth in xenograft models. For example, administration at doses of 15 mg/kg resulted in a tumor growth inhibition (TGI) of 40.5% , while a higher dose of 30 mg/kg yielded a TGI of 34.3% in different tumor models .

Pharmacokinetics

The pharmacokinetic profile of similar compounds reveals favorable characteristics:

- Plasma Clearance: Approximately 22.45 mL/min/kg

- Half-life: About 11.2 hours

- Oral Bioavailability: High at 87.4% .

These properties suggest that the compound could be effectively administered orally with sustained therapeutic effects.

Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study identified that modifications to the phenyl ring significantly affect IDO inhibitory activity. Compounds with para-substituted phenyl groups exhibited enhanced binding affinity and inhibitory potency compared to their ortho or meta counterparts .

Study 2: Neuropharmacological Effects

In addition to anti-tumor properties, compounds with similar structures have been investigated for their neuropharmacological effects. The presence of the indole group is hypothesized to contribute to serotonin receptor modulation, potentially offering therapeutic benefits in mood disorders .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.